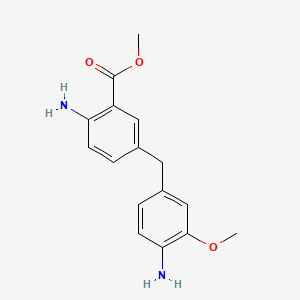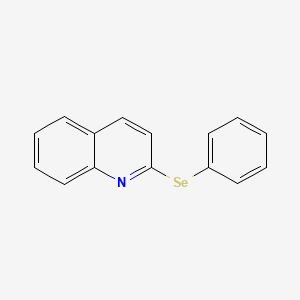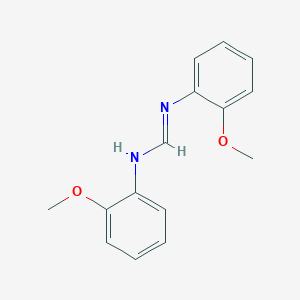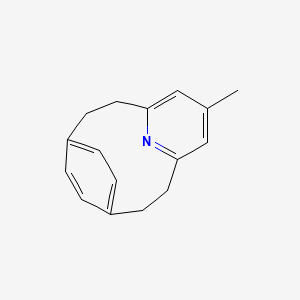
16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- is a complex organic compound with the molecular formula C15H15N. This compound is characterized by its unique tricyclic structure, which includes multiple aromatic rings and a nitrogen atom integrated into the ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol (EtOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaene: Similar structure but lacks the methyl group.
Tricyclo[9.2.2.14,8]hexadeca-4,6,8(16),11,13,14-hexaene: Similar tricyclic structure but different functional groups.
Uniqueness
The uniqueness of 16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- lies in its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
70389-16-1 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
6-methyl-16-azatricyclo[9.2.2.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene |
InChI |
InChI=1S/C16H17N/c1-12-10-15-8-6-13-2-3-14(5-4-13)7-9-16(11-12)17-15/h2-5,10-11H,6-9H2,1H3 |
InChI-Schlüssel |
UXDDIFNUJIKZHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=C1)CCC3=CC=C(CC2)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)

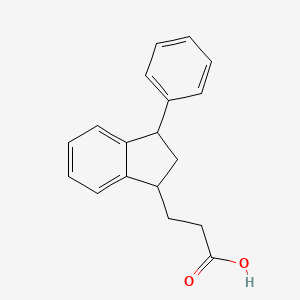
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
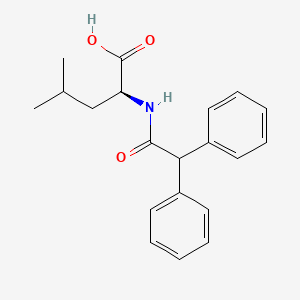
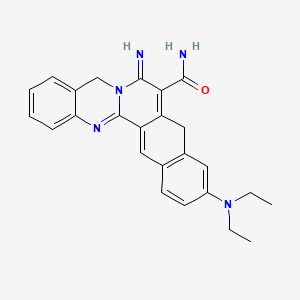

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
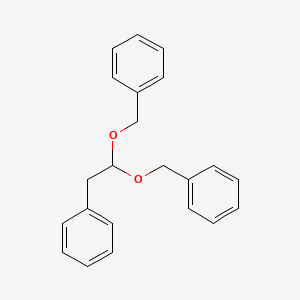
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
